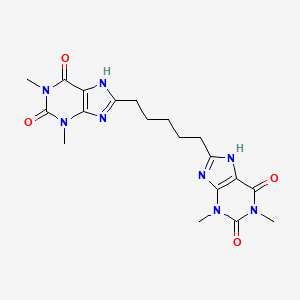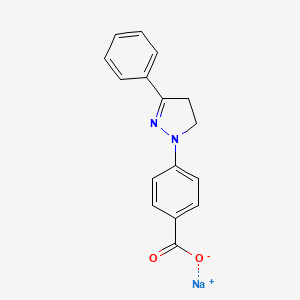
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is a heterocyclic compound that features a thiazolidine ring fused with a xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- typically involves the condensation of appropriate xanthene derivatives with thiazolidine-4-one precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, amines, and sulfur sources. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Aplicaciones Científicas De Investigación
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure but differ in their substituents.
Xanthene derivatives: Compounds with the xanthene moiety but different functional groups attached.
Uniqueness
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is unique due to the combination of the thiazolidine and xanthene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other thiazolidin-4-one or xanthene derivatives.
Propiedades
Número CAS |
6319-51-3 |
|---|---|
Fórmula molecular |
C16H11NO2S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-14-9-21-16(20)17(14)15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
Clave InChI |
HJXNREFULSQTKX-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


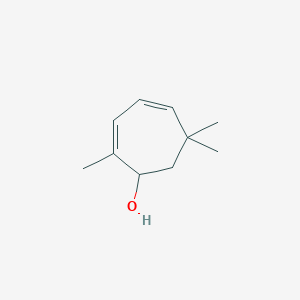
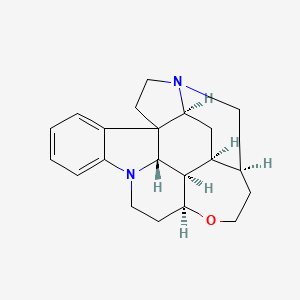
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
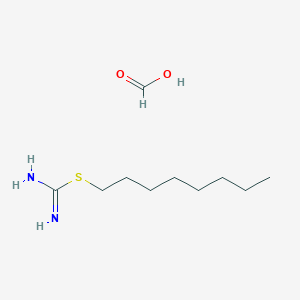


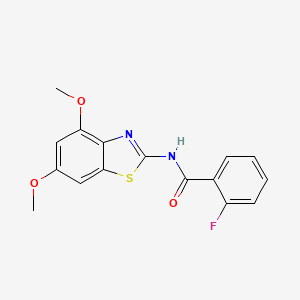


![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

